molecular formula C18H21FN2O3S B2716933 2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine CAS No. 2380058-29-5

2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine

Cat. No. B2716933
CAS RN: 2380058-29-5
M. Wt: 364.44
InChI Key: ZMESWRKCWPXDQY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyridine ring, a sulfonyl group, and a fluorophenyl group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecule contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom. The presence of these rings and the sulfonyl group could influence the compound’s reactivity and biological activity.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that this compound can undergo would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could influence the compound’s polarity and lipophilicity .

Future Directions

The study of piperidine derivatives is a vibrant field with potential for new discoveries . Future research could explore the synthesis, reactivity, and biological activity of this compound and similar structures.

properties

IUPAC Name

2-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-14-5-4-10-20-18(14)24-13-15-8-11-21(12-9-15)25(22,23)17-7-3-2-6-16(17)19/h2-7,10,15H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMESWRKCWPXDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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